molecular formula C9H6FNO B11920782 8-Fluoroquinolin-5-ol

8-Fluoroquinolin-5-ol

Cat. No.: B11920782
M. Wt: 163.15 g/mol
InChI Key: LKIPMFLIZANNEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Fluoroquinolin-5-ol is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Fluoroquinolin-5-ol can be synthesized through several methods. One common approach involves the direct fluorination of quinoline derivatives. For instance, 6-methoxyquinoline can undergo direct fluorination at the position 5 to yield this compound . Another method involves cyclization and cycloaddition reactions, displacements of halogen atoms, or the diaza group .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include controlling the temperature, pressure, and the use of specific catalysts to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 8-Fluoroquinolin-5-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction involves replacing one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various substituted quinolines .

Scientific Research Applications

8-Fluoroquinolin-5-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-fluoroquinolin-5-ol involves its interaction with specific molecular targets and pathways. For instance, in antibacterial applications, it may inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication. This inhibition prevents the bacteria from reproducing, leading to their eventual death . The exact molecular targets and pathways can vary depending on the specific application and the organism being targeted.

Comparison with Similar Compounds

  • 5-Fluoroquinoline
  • 6-Fluoroquinoline
  • 7-Fluoroquinoline
  • 5,8-Difluoroquinoline

Comparison: 8-Fluoroquinolin-5-ol is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to other fluorinated quinolines, it may exhibit different pharmacokinetic properties, making it more suitable for certain applications .

Properties

Molecular Formula

C9H6FNO

Molecular Weight

163.15 g/mol

IUPAC Name

8-fluoroquinolin-5-ol

InChI

InChI=1S/C9H6FNO/c10-7-3-4-8(12)6-2-1-5-11-9(6)7/h1-5,12H

InChI Key

LKIPMFLIZANNEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)F)O

Origin of Product

United States

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